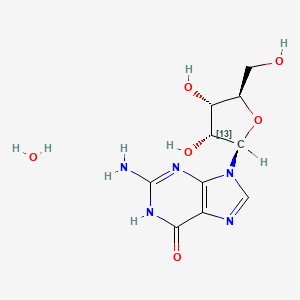

N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine

説明

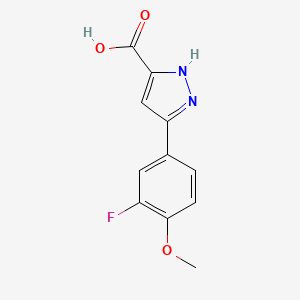

“N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine” is a chemical compound that has been studied for its potential use as an algicidal agent . It was synthesized as part of a series of 79 derivatives based on the structure of N1-benzyl-N3, N3-diethylpropane-1,3-diamine .

Synthesis Analysis

The synthesis of “this compound” involves a series of chemical reactions . The structure-activity relationships of these derivatives were analyzed towards a harmful and a harmless algal species . The best algicidal activities were achieved when CH3 and F groups were substituted at the R2 position, with CH3CH3 group at the R3 position, and amine chain length 3 at the R4 position after fixing Cl substituent group at the R1 position of the benzaldehyde group .科学的研究の応用

Synthesis and Structural Studies

A series of multidentate pyridyl-imine ligands, including compounds structurally related to N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine, have been synthesized and explored for their ability to form complex structures with various metals. For instance, a family of end-on azido-bridged manganese(II) dinuclear compounds was synthesized using a similar ligand framework, exhibiting interesting magneto-structural correlations. These compounds demonstrated intramolecular ferromagnetic superexchange leading to an S = 5 spin ground state, highlighting the potential for such ligands in synthesizing materials with specific magnetic properties (Karmakar et al., 2005).

Magnetic and Electronic Properties

The ligands similar to this compound have been utilized to study the magnetic and electronic properties of the resulting complexes. For example, nickel(II) complexes derived from tetradentate imine/pyridyl ligands and various pseudohalides like azide and cyanate were synthesized and characterized. These studies revealed that the ligands could mediate ferromagnetic coupling between nickel(II) ions, indicating their utility in designing materials with desired magnetic interactions (Habib et al., 2008).

Structural Diversity and Novel Features

The reaction of related tetradentate ligands with MnII and N−3 salts produced structurally diverse solids, showcasing the significant influence of small changes in the ligand structure on the final materials' architecture. These complexes displayed a range of magnetic couplings, from antiferromagnetic to ferromagnetic, depending on the N−3 binding mode, which underscores the ligands' versatility in tuning the magnetic properties of the synthesized compounds (Karmakar et al., 2006).

Coordination Chemistry and Complexation Studies

Complexation studies of various metal ions with ligands structurally akin to this compound have provided insights into the coordination chemistry and stability of these complexes. For example, lithium-7 NMR spectroscopy was used to investigate the stoichiometry and stability of Li+ complexes with similar ligands, offering a deeper understanding of the interactions at play and guiding the synthesis of more stable and specific coordination compounds (Keypour et al., 2013).

作用機序

Target of Action

N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine is a chemical compound that has been studied for its potential use as an algicidal agent . It is primarily used in the field of Materials Science as a ligand in Metal-Organic Frameworks (MOFs) .

Mode of Action

It was synthesized as part of a series of 79 derivatives based on the structure of n1-benzyl-n3, n3-diethylpropane-1,3-diamine

Safety and Hazards

The safety and hazards associated with “N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine” need to be carefully considered. The acute toxicities of the compounds against Daphnia magna showed EC50 values of 20.18 and 22.32 µM, respectively, which were approximately 46.4 and 44.69 times higher than the LC50 value against Microcystis sp., showing low ecotoxicity . In the case of Danio rerio, they showed very low ecotoxicity with EC50 values of 94.97 and 45.97 µM, respectively .

特性

IUPAC Name |

N-benzyl-N,N',N'-tris(pyridin-2-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5/c1-2-11-25(12-3-1)21-32(22-26-13-4-7-16-29-26)19-10-20-33(23-27-14-5-8-17-30-27)24-28-15-6-9-18-31-28/h1-9,11-18H,10,19-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWQEUXQQBIXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid](/img/structure/B3328542.png)